molecular formula C9H20O B13211088 3,5-Dimethylheptan-2-ol

3,5-Dimethylheptan-2-ol

Cat. No.: B13211088
M. Wt: 144.25 g/mol
InChI Key: CGRIEYNIJQGHBV-UHFFFAOYSA-N
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Description

3,5-Dimethylheptan-2-ol is a chiral secondary alcohol with the molecular formula C9H20O and a molecular weight of 144.25 g/mol . Its structure features a branched heptane chain with methyl groups at the 3- and 5- positions and a hydroxyl group at the 2- position . This specific branching and functional group arrangement makes it a candidate for investigation as a building block in organic synthesis, particularly in the development of stereoselective reactions where its chiral center can be utilized to create other enantiomerically pure compounds. Researchers may explore its potential as an intermediate for the synthesis of complex molecules, such as pharmaceuticals, liquid crystals, or fragrances. The compound's properties, such as its lipophilicity, can be inferred from its structure and molecular formula, suggesting potential applications in material science or as a component in specialty solvents. This product is intended for research and development purposes in a controlled laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

3,5-dimethylheptan-2-ol

InChI

InChI=1S/C9H20O/c1-5-7(2)6-8(3)9(4)10/h7-10H,5-6H2,1-4H3

InChI Key

CGRIEYNIJQGHBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)C(C)O

Origin of Product

United States

Synthetic Methodologies and Stereochemical Investigations of 3,5 Dimethylheptan 2 Ol

Strategies for the Construction of the 3,5-Dimethylheptan-2-ol Carbon Skeleton

The assembly of the nine-carbon backbone of this compound requires precise carbon-carbon bond-forming reactions. The strategic placement of methyl groups at positions 3 and 5 necessitates careful selection of starting materials and reaction pathways.

Grignard Reaction-Based Synthetic Pathways

Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. A relevant pathway, analogous to the synthesis of the structural isomer 2,6-dimethylheptan-2-ol, involves the reaction of a ketone with a methylmagnesium halide. For instance, the synthesis of 2,6-dimethylheptan-2-ol can be achieved starting from 6-methyl-5-hepten-2-one. chemicalbook.comgoogle.com In this process, methylmagnesium chloride is added to the ketonic carbonyl group, forming an unsaturated tertiary alcohol intermediate, 2,6-dimethyl-5-hepten-2-ol. google.com Subsequent hydrogenation of the carbon-carbon double bond, typically using a catalyst such as palladium on carbon, yields the saturated alcohol. google.com

A hypothetical Grignard-based synthesis for this compound would similarly start from a ketone precursor, in this case, 3,5-dimethylheptan-2-one. The addition of a suitable Grignard reagent, such as methylmagnesium bromide, to the carbonyl group would be followed by a reduction step to yield the target secondary alcohol.

Table 1: Grignard Pathway for the Synthesis of 2,6-Dimethylheptan-2-ol

Step Reactants Reagents Intermediate/Product
1. Grignard Addition 6-Methyl-5-hepten-2-one 1. Methylmagnesium chloride (CH₃MgCl) in THF2. Acidic workup (e.g., H₃O⁺) 2,6-Dimethyl-5-hepten-2-ol

Alkylation Approaches in the Synthesis of this compound

Alkylation reactions provide another powerful tool for constructing the carbon framework. While the direct alkylation of an alcohol like 2-heptanol (B47269) at a specific carbon position with methyl iodide is not a feasible C-C bond-forming reaction, the alkylation of a ketone enolate is a common and effective strategy. To synthesize this compound, one could envision a two-step alkylation process starting from a simpler ketone.

For example, the synthesis could begin with 2-heptanone. The ketone would first be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate could then be alkylated with a methylating agent like methyl iodide to introduce the first methyl group, primarily at the C3 position. A second, similar alkylation sequence on a related substrate could introduce the methyl group at the C5 position. Once the desired 3,5-dimethyl-2-heptanone skeleton is formed, a final reduction of the carbonyl group using a reducing agent like sodium borohydride (NaBH₄) would yield this compound.

Exploration of Other Established and Emerging Synthetic Routes to Branched Secondary Alcohols

Beyond classical methods, modern synthetic chemistry offers innovative routes to branched secondary alcohols. One such emerging area is hydrogen borrowing catalysis . This methodology allows for the α-alkylation of ketones using secondary alcohols as the alkylating agents. acs.org The process typically involves a metal catalyst, such as an iridium or cobalt complex. acs.org

In this approach, a secondary alcohol is first oxidized in situ by the catalyst to form a ketone. This ketone can then participate in a cross-condensation reaction with another ketone's enolate. acs.org The resulting β-hydroxy ketone can then be reduced back to a more complex, branched alcohol, with the catalyst regenerating in the process. This strategy is highly atom-economical and represents a greener alternative for constructing complex alcohol frameworks. acs.org While a specific application to this compound is not widely documented, the principles of this methodology could be adapted to its synthesis.

Stereocontrol in the Synthesis of this compound

This compound possesses three chiral centers (at carbons 2, 3, and 5), meaning it can exist as 2³ = 8 possible stereoisomers. Controlling the absolute and relative stereochemistry at these centers is a significant synthetic challenge that requires sophisticated stereoselective methods.

Enantioselective and Diastereoselective Synthetic Methods for Chiral Alcohols

Achieving stereocontrol often involves the use of chiral catalysts or reagents that can differentiate between the enantiotopic faces of a prochiral substrate.

Enantioselective Reduction: A key step in many syntheses of this compound would be the reduction of the precursor ketone, 3,5-dimethyl-2-heptanone. Asymmetric hydrogenation using chiral catalysts, such as those based on ruthenium-BINAP complexes, is a powerful method for producing secondary alcohols with high enantiomeric excess. organic-chemistry.org

Enantioselective Addition: Alternatively, enantioselective addition of organometallic reagents to aldehydes can establish a chiral alcohol center. acs.orgresearchgate.net For instance, a chiral ligand could be used to direct the addition of a methyl group to a corresponding aldehyde, setting the stereochemistry at the C2 position. acs.org

Diastereoselective Control: When a substrate already contains one or more chiral centers, new stereocenters can often be introduced with a degree of diastereoselectivity. For example, in the reduction of 3,5-dimethyl-2-heptanone, the existing stereocenters at C3 and C5 can influence the facial selectivity of the hydride attack on the carbonyl group, leading to a preference for one diastereomer over another.

Chiral Auxiliary-Mediated Approaches to Specific Stereoisomers

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com

One of the most well-established methods involves the use of oxazolidinone auxiliaries , often referred to as Evans auxiliaries. wikipedia.org In a potential synthesis, an acyl oxazolidinone could be prepared and then subjected to stereoselective alkylation to introduce the methyl groups at the C3 and C5 positions with high diastereoselectivity. The chiral auxiliary creates a sterically biased environment, forcing the alkylating agent to approach from a specific face of the enolate. Once the desired stereochemistry is established in the carbon chain, the auxiliary can be cleaved to reveal a chiral carboxylic acid or alcohol precursor, which can then be converted to this compound.

Another widely used class of auxiliaries includes those derived from pseudoephedrine. sigmaaldrich.comresearchgate.net Pseudoephedrine amides can be alkylated in a highly stereoselective manner to generate chiral carbonyl compounds, which can serve as precursors to the target alcohol.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Key Feature
Evans Oxazolidinones Asymmetric alkylation, aldol reactions Forms a rigid chelated enolate, directing electrophiles to one face.
Pseudoephedrine Asymmetric alkylation of amides Forms a stable lithium chelate that directs alkylation.
Camphorsultam Asymmetric Diels-Alder, aldol, and alkylation reactions Provides high stereochemical control due to steric hindrance. wikipedia.org

Dynamic Kinetic Resolution and Other Chemoenzymatic Strategies for Alcohol Synthesis

Chemoenzymatic strategies provide an elegant and efficient approach to the synthesis of enantiomerically enriched alcohols. These methods leverage the high selectivity of enzymes, often lipases, in combination with chemical reagents. Dynamic kinetic resolution (DKR) is a particularly powerful technique that can theoretically convert a racemic mixture entirely into a single enantiomer of a product, thus overcoming the 50% maximum yield limitation of conventional kinetic resolution.

In a typical DKR of a secondary alcohol like this compound, a lipase is used to selectively acylate one enantiomer of the alcohol. Simultaneously, a racemization catalyst is employed to continuously interconvert the faster-reacting and the slower-reacting alcohol enantiomers. This ensures that the substrate pool for the enzymatic acylation is constantly replenished with the desired enantiomer, driving the reaction towards the formation of a single stereoisomer of the acylated product.

Lipases, such as those from Candida antarctica (lipase B, often immobilized as Novozym 435) and Pseudomonas cepacia, are frequently used for the kinetic resolution of secondary alcohols. The choice of acyl donor is also crucial, with vinyl acetate being a common and effective option due to the irreversible nature of the transesterification. The racemization of the unreacted alcohol can be achieved using various metal-based catalysts, often ruthenium or palladium complexes.

While specific studies on the dynamic kinetic resolution of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on structurally similar secondary alcohols. The efficiency of the resolution would depend on factors such as the choice of lipase, racemization catalyst, solvent, and temperature.

Table 1: Key Components in a Typical Dynamic Kinetic Resolution of a Secondary Alcohol

ComponentFunctionCommon Examples
Enzyme Enantioselective acylation of one alcohol enantiomerCandida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL)
Acyl Donor Provides the acyl group for esterificationVinyl acetate, isopropenyl acetate
Racemization Catalyst Interconverts the alcohol enantiomersRuthenium complexes (e.g., Shvo's catalyst), Palladium complexes
Solvent Provides a suitable reaction mediumToluene, hexane, tetrahydrofuran (THF)

Other chemoenzymatic strategies for the synthesis of chiral alcohols include the asymmetric reduction of the corresponding ketone, 3,5-dimethylheptan-2-one. This can be achieved using alcohol dehydrogenases (ADHs) which can exhibit high stereoselectivity, leading to the formation of a specific stereoisomer of the alcohol.

Methodologies for the Purification and Separation of Stereoisomers of this compound

Following the synthesis of this compound, which may result in a mixture of diastereomers and enantiomers, effective purification and separation techniques are essential to isolate the desired stereoisomer. The choice of method depends on the nature of the isomeric mixture.

Separation of Diastereomers:

Diastereomers have different physical properties, which allows for their separation by standard chromatographic techniques such as column chromatography on silica gel or gas chromatography (GC). For preparative scale separations, high-performance liquid chromatography (HPLC) is often the method of choice.

A common strategy to facilitate the separation of enantiomers of an alcohol is to first convert them into a mixture of diastereomers by reaction with a chiral derivatizing agent. For alcohols, chiral carboxylic acids or their activated derivatives are often used to form diastereomeric esters. These esters can then be separated by chromatography. After separation, the desired alcohol enantiomer can be recovered by hydrolysis of the ester.

Separation of Enantiomers:

The separation of enantiomers, a process known as chiral resolution, requires a chiral environment. Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers on a larger scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the resolution of a broad range of chiral compounds, including alcohols. The selection of the appropriate CSP and the mobile phase is critical for achieving good separation.

Table 2: Common Chromatographic Techniques for Stereoisomer Separation

TechniquePrincipleApplication for this compound
Column Chromatography (Silica Gel) Separation based on differences in polarity.Separation of diastereomers.
Gas Chromatography (GC) Separation based on volatility and interaction with the stationary phase.Analytical separation of diastereomers; can be used for enantiomers with a chiral stationary phase.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on differential partitioning between a mobile and stationary phase.Preparative separation of diastereomers.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Separation of enantiomers using a chiral stationary phase.Preparative separation of enantiomers of this compound.

The effectiveness of any separation is typically quantified by the resolution factor (Rs) and the separation factor (α). For preparative separations, the goal is to achieve baseline separation (Rs > 1.5) to ensure high purity of the isolated stereoisomers.

Chemical Reactivity and Functional Group Transformations of 3,5 Dimethylheptan 2 Ol

Oxidation Reactions and Mechanistic Pathways of Secondary Alcohol Functionality

The oxidation of the secondary alcohol group in 3,5-Dimethylheptan-2-ol is a foundational transformation that converts the alcohol into a carbonyl compound. This process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached (the α-carbon).

Conversion to Corresponding Ketones (e.g., 3,5-Dimethylheptan-2-one) using Classical and Modern Oxidizing Agents

As a secondary alcohol, this compound is oxidized to form the corresponding ketone, 3,5-Dimethylheptan-2-one. libretexts.orgsavemyexams.combyjus.com Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols stops at the ketone stage because there are no further hydrogen atoms on the carbonyl carbon to be removed. byjus.com A wide array of oxidizing agents, both classical and modern, can accomplish this transformation.

Classical Oxidizing Agents:

Chromium-Based Reagents: Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in the presence of sulfuric acid and water, is a powerful oxidizing agent for secondary alcohols. libretexts.orgsavemyexams.comlibretexts.org This specific formulation is often referred to as the Jones reagent. libretexts.orglibretexts.org

Potassium Permanganate (KMnO₄): This is another strong oxidizing agent that can convert secondary alcohols to ketones. However, its high reactivity can sometimes lead to cleavage of carbon-carbon bonds if the reaction conditions are not carefully controlled.

Modern Oxidizing Agents:

Pyridinium Chlorochromate (PCC): PCC is a milder chromium-based reagent that is effective for oxidizing secondary alcohols to ketones. libretexts.org It is typically used in anhydrous solvents like dichloromethane (B109758) (CH₂Cl₂) to prevent side reactions.

Dess-Martin Periodinane (DMP): This is a hypervalent iodine compound that offers a mild and selective method for oxidizing alcohols to ketones under neutral conditions, making it suitable for sensitive substrates.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534) (Et₃N). It is known for its mild conditions and high yields.

The general mechanism for many of these oxidations, particularly with chromium reagents, involves two key steps. First, the alcohol reacts with the oxidizing agent to form an intermediate ester (e.g., a chromate (B82759) ester). Second, a base (often water) removes the proton from the α-carbon in a step that resembles an E2 elimination, leading to the formation of the carbon-oxygen double bond of the ketone and a reduced form of the oxidant. libretexts.orgchemistrysteps.com

Table 1: Common Oxidizing Agents for the Conversion of this compound to 3,5-Dimethylheptan-2-one
Oxidizing AgentTypical ConditionsClassification
Chromic Acid (Jones Reagent)CrO₃, H₂SO₄, AcetoneClassical (Strong)
Potassium DichromateK₂Cr₂O₇, H₂SO₄, H₂OClassical (Strong)
Pyridinium Chlorochromate (PCC)CH₂Cl₂ (anhydrous)Modern (Mild)
Dess-Martin Periodinane (DMP)CH₂Cl₂Modern (Mild)
Swern Oxidation1) DMSO, (COCl)₂ 2) Et₃NModern (Mild)

Regioselectivity and Stereoselectivity Considerations in Oxidation Processes

Regioselectivity: For a molecule like this compound, which contains only one functional group, regioselectivity in oxidation is not a primary concern. However, in more complex molecules containing multiple hydroxyl groups (e.g., both a primary and a secondary alcohol), certain reagents can exhibit selectivity. For instance, some sterically hindered oxidizing agents might preferentially react with the less hindered primary alcohol. Conversely, other systems can be designed to favor the oxidation of the secondary alcohol.

Stereoselectivity: this compound is a chiral molecule with stereocenters at positions 2, 3, and 5. The oxidation of the hydroxyl group at C-2 results in the formation of a planar carbonyl group, thereby destroying the stereocenter at that position. The stereocenters at C-3 and C-5 remain unaffected by the reaction.

However, when a racemic mixture of a chiral secondary alcohol is treated with a chiral oxidizing agent or catalyst, one enantiomer may react faster than the other. This process, known as an oxidative kinetic resolution, can be used to separate the enantiomers, yielding an enantioenriched unreacted alcohol and the corresponding ketone. caltech.edursc.org For example, palladium complexes with chiral ligands like (-)-sparteine (B7772259) have been successfully used for the kinetic resolution of a variety of secondary alcohols. caltech.edunih.gov Similarly, chiral Manganese(III)-salen complexes have been shown to be effective catalysts for the enantioselective oxidation of racemic secondary alcohols. rsc.orgsemanticscholar.org The efficiency and selectivity of such resolutions depend on the steric and electronic interactions within the highly organized transition state involving the catalyst, oxidant, and alcohol substrate. semanticscholar.org

Reduction Processes Leading to Saturated Hydrocarbons and Other Derivatives

The hydroxyl group of this compound can be completely removed and replaced with a hydrogen atom, a process known as deoxygenation, to yield the corresponding saturated hydrocarbon.

Reduction to the Corresponding Alkane (e.g., 3,5-dimethylheptane)

The direct, one-step reduction of an alcohol to an alkane is challenging because the hydroxyl group is a poor leaving group. unacademy.com Therefore, this transformation is often carried out via a two-step sequence:

Conversion to an Intermediate: The alcohol is first oxidized to the ketone (3,5-Dimethylheptan-2-one). This ketone can then be reduced to the alkane using classical methods:

Clemmensen Reduction: Involves heating the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

Wolff-Kishner Reduction: Involves forming a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH).

Conversion to a Better Leaving Group: The hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. This intermediate is then reduced with a strong hydride donor like lithium aluminum hydride (LiAlH₄). chem-station.com

More modern methods allow for the direct deoxygenation of alcohols. One notable method involves the use of chlorodiphenylsilane as a hydride source in the presence of a catalytic amount of indium trichloride (B1173362) (InCl₃). organic-chemistry.org This system effectively reduces secondary alcohols to their corresponding alkanes in high yields. organic-chemistry.org

Chemoselective Reduction Methodologies

Chemoselectivity is crucial in organic synthesis when a molecule contains multiple functional groups. The goal is to reduce one functional group while leaving others intact. The direct reduction system using chlorodiphenylsilane and a catalytic amount of InCl₃ demonstrates high chemoselectivity. organic-chemistry.org It selectively reduces secondary and tertiary alcohols but does not affect primary alcohols or other functional groups that are typically sensitive to standard reducing agents, such as esters, halides (chloro, bromo), and nitro groups. organic-chemistry.org This selectivity makes it a powerful tool for the synthesis of complex molecules where preserving other functionalities is essential.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group (-OH) of an alcohol is a poor leaving group because hydroxide (OH⁻) is a strong base. jackwestin.commsu.edu For nucleophilic substitution to occur at the C-2 position of this compound, the -OH group must first be converted into a good leaving group.

There are two primary strategies to achieve this:

Protonation with a Strong Acid: In the presence of a strong hydrohalic acid (HBr or HCl), the alcohol's oxygen atom is protonated to form an oxonium ion (-OH₂⁺). This creates an excellent leaving group, water (H₂O). The halide ion (Br⁻ or Cl⁻) then acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form the corresponding alkyl halide (e.g., 2-bromo-3,5-dimethylheptane). For secondary alcohols like this compound, this reaction can proceed via either an Sₙ1 or Sₙ2 mechanism. sketchy.comlibretexts.orgchemistrysteps.com The Sₙ1 pathway involves the formation of a secondary carbocation intermediate, which could potentially lead to rearrangements, while the Sₙ2 pathway involves a backside attack by the nucleophile. chemistrysteps.com

Conversion to a Sulfonate Ester: A more controlled method that avoids the harsh acidic conditions and potential rearrangements involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. chem-station.comsketchy.com This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270). The resulting tosylate or mesylate group is an excellent leaving group. It can then be readily displaced by a wide range of nucleophiles in a clean Sₙ2 reaction, allowing for the introduction of various functional groups at the C-2 position. msu.edu

Table 2: Key Compounds in the Transformations of this compound
Compound NameMolecular FormulaRole in Reaction
This compoundC₉H₂₀OStarting Material
3,5-Dimethylheptan-2-oneC₉H₁₈OOxidation Product
3,5-dimethylheptaneC₉H₂₀Reduction Product
2-Bromo-3,5-dimethylheptaneC₉H₁₉BrNucleophilic Substitution Product

Halogenation Reactions (e.g., with thionyl chloride or phosphorus tribromide)

The conversion of this compound to the corresponding haloalkanes is a fundamental transformation. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed for this purpose as they are particularly effective for primary and secondary alcohols. acs.orgucalgary.calibretexts.org These reactions typically proceed through an Sₙ2 mechanism, which involves a backside attack by the nucleophilic halide ion on the carbon atom bearing the hydroxyl group. acs.orglibretexts.orgperiodicchemistry.com This mechanism is favored because it avoids the formation of a potentially unstable carbocation and prevents rearrangements. acs.org

Reaction with Thionyl Chloride (SOCl₂):

The reaction of this compound with thionyl chloride in the presence of a base like pyridine leads to the formation of 2-chloro-3,5-dimethylheptane. The reaction proceeds with an inversion of stereochemistry at the chiral center. libretexts.orgchemistrysteps.com The mechanism involves the initial reaction of the alcohol with SOCl₂ to form a chlorosulfite intermediate. The presence of pyridine facilitates the deprotonation and subsequent Sₙ2 attack by the chloride ion, resulting in the displacement of the chlorosulfite group and inversion of configuration. acs.orgchemistrysteps.com In the absence of a base like pyridine, the reaction can proceed through an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of configuration. libretexts.orgchemistrysteps.com

Reaction with Phosphorus Tribromide (PBr₃):

Similarly, the reaction with phosphorus tribromide is an effective method for converting this compound to 2-bromo-3,5-dimethylheptane. This reaction also follows an Sₙ2 pathway, leading to an inversion of configuration at the stereocenter. acs.orgucalgary.caperiodicchemistry.com The hydroxyl group of the alcohol attacks the phosphorus atom of PBr₃, forming a good leaving group which is then displaced by a bromide ion in a backside attack. ucalgary.caperiodicchemistry.com

Table 1: Halogenation Reactions of this compound

Reagent Product Mechanism Stereochemical Outcome
Thionyl chloride (SOCl₂) with pyridine 2-chloro-3,5-dimethylheptane Sₙ2 Inversion of configuration
Thionyl chloride (SOCl₂) without base 2-chloro-3,5-dimethylheptane Sₙi Retention of configuration
Phosphorus tribromide (PBr₃) 2-bromo-3,5-dimethylheptane Sₙ2 Inversion of configuration

Formation of Ethers and Esters via Substitution Pathways

Ether Formation:

The synthesis of ethers from this compound can be effectively achieved through the Williamson ether synthesis. This method involves a two-step process. First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a potent nucleophile and reacts with a primary alkyl halide in an Sₙ2 reaction to yield the ether. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

Due to this compound being a secondary alcohol, the alternative method of acid-catalyzed dehydration of two alcohol molecules is generally unsuccessful for forming symmetrical ethers. This is because elimination reactions become significant competing pathways under acidic conditions for secondary alcohols, leading to the formation of alkenes. ucalgary.cachemistrysteps.com

Ester Formation:

Esterification of this compound is commonly carried out through the Fischer esterification method. This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). libretexts.orgchemistrysteps.comchemistrysteps.com The reaction is an equilibrium process, and to favor the formation of the ester, an excess of either the alcohol or the carboxylic acid is used, or the water formed during the reaction is removed. chemistrysteps.comstackexchange.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. libretexts.orgadichemistry.com

Table 2: Ether and Ester Formation from this compound

Reaction Type Reagents Product Type Key Features

Elimination Reactions and Formation of Unsaturated Derivatives

Dehydration Mechanisms (e.g., E1 and E2 pathways)

The dehydration of this compound, which involves the removal of a water molecule to form an alkene, is a classic elimination reaction. For secondary alcohols like this compound, this reaction typically proceeds through an E1 (unimolecular elimination) mechanism when treated with a strong acid such as sulfuric acid or phosphoric acid at high temperatures. ucalgary.calibretexts.orgstudy.com

The E1 mechanism involves a multi-step process:

Protonation of the hydroxyl group: The acid catalyst protonates the -OH group, converting it into a good leaving group (-OH₂⁺). ucalgary.calibretexts.org

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation intermediate. This is the rate-determining step of the reaction. ucalgary.caperiodicchemistry.com

Deprotonation: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. ucalgary.calibretexts.org

While the E1 pathway is dominant for secondary alcohols, an E2 (bimolecular elimination) mechanism is also possible, particularly under conditions that might favor it, though less common for alcohol dehydration in acidic media. acs.orgstudy.com The E2 mechanism is a concerted process where the removal of a proton by a base and the departure of the leaving group occur simultaneously. acs.org

Stereochemical Outcomes and Regioselectivity in Alkene Formation

Regioselectivity:

The dehydration of this compound can potentially yield a mixture of isomeric alkenes, depending on which adjacent proton is removed. The regioselectivity of this E1 reaction is governed by Zaitsev's rule . ucalgary.camasterorganicchemistry.comchemistrysteps.com This rule states that the major product will be the more substituted (and therefore more stable) alkene. In the case of this compound, removal of a proton from the C3 position would lead to the formation of 3,5-dimethylhept-2-ene, while removal of a proton from the C1 position would result in 3,5-dimethylhept-1-ene. According to Zaitsev's rule, 3,5-dimethylhept-2-ene would be the major product. It is also important to consider the possibility of carbocation rearrangements to a more stable carbocation before elimination, which could lead to other alkene products. periodicchemistry.comchemistrysteps.com

Stereochemical Outcomes:

When the dehydration reaction leads to the formation of an alkene that can exist as geometric isomers (cis/trans or E/Z), the reaction will also exhibit stereoselectivity. The formation of the more stable stereoisomer is generally favored. masterorganicchemistry.comstudy.com For 3,5-dimethylhept-2-ene, both (E)- and (Z)-isomers are possible. The (E)-isomer, where the larger alkyl groups are on opposite sides of the double bond, is sterically more stable and would be expected to be the major stereoisomer formed. libretexts.org

Table 3: Potential Alkene Products from the Dehydration of this compound

Alkene Product Type of Alkene Stability Expected Yield
3,5-dimethylhept-2-ene Trisubstituted More stable Major product (Zaitsev)
3,5-dimethylhept-1-ene Disubstituted Less stable Minor product (Hofmann)

Advanced Analytical and Spectroscopic Characterization for Structural and Stereochemical Elucidation of 3,5 Dimethylheptan 2 Ol

Chromatographic Methodologies for Complex Mixture Analysis and Separation

Chromatographic techniques are indispensable for the separation and analysis of 3,5-dimethylheptan-2-ol from complex matrices, such as insect extracts or synthetic reaction mixtures. These methods are crucial for differentiating its various isomers and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Purity Assessment

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. The separation of isomers is achieved based on their different boiling points and interactions with the stationary phase of the GC column. The subsequent mass spectrometric analysis provides structural information through characteristic fragmentation patterns.

The mass spectra of secondary alcohols are characterized by specific cleavage patterns. For this compound, key fragmentation pathways would include the loss of an alpha-cleavage product (e.g., loss of a methyl or ethyl group adjacent to the hydroxyl-bearing carbon) and dehydration (loss of a water molecule). The relative abundance of these fragment ions can help in differentiating between constitutional isomers, such as 4,5-dimethylheptan-2-ol. nih.gov

However, the mass spectra of stereoisomers are often very similar, making their differentiation by MS alone challenging. Therefore, the chromatographic separation of these isomers prior to MS detection is critical. The use of high-resolution capillary GC columns allows for the separation of diastereomers of this compound.

For the quantitative analysis of secondary alcohol pheromones, direct GC analysis can sometimes be problematic. Derivatization, such as conversion to trifluoroacetyl derivatives, can improve the chromatographic behavior and analytical sensitivity. nih.govresearchgate.net

Table 1: Expected GC-MS Fragmentation of this compound

m/zProposed FragmentFragmentation Pathway
126[M-H₂O]⁺Dehydration
111[M-H₂O-CH₃]⁺Dehydration followed by loss of a methyl group
97[M-H₂O-C₂H₅]⁺Dehydration followed by loss of an ethyl group
87[M-C₄H₉]⁺Alpha-cleavage (loss of a butyl radical)
73[CH(OH)CH(CH₃)₂]⁺Cleavage at the C3-C4 bond
59[CH(OH)CH₃]⁺Alpha-cleavage (loss of a C₇H₁₅ radical)

High-Performance Liquid Chromatography (HPLC) for Resolution of Structural and Stereoisomers

High-performance liquid chromatography (HPLC) offers a powerful alternative and complementary technique to GC for the separation of isomers of this compound. Due to the lack of a strong chromophore in the molecule, UV detection can be challenging, and thus, refractive index detection or derivatization with a UV-active group is often employed.

Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, can be effective in separating constitutional isomers based on subtle differences in their polarity and hydrophobicity. The separation of diastereomers of this compound can also be achieved under normal-phase or reversed-phase conditions, depending on the specific column and mobile phase used.

A particularly powerful approach for the analysis of chiral alcohols is the direct coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR). This technique allows for the on-line acquisition of NMR spectra of the separated isomers, providing unambiguous structural and stereochemical information. researchgate.net

Table 2: HPLC Parameters for Isomer Separation of Aliphatic Alcohols

ParameterTypical Conditions
ColumnReversed-phase C18 or C8, or Normal-phase silica
Mobile PhaseAcetonitrile/Water or Methanol/Water (Reversed-phase); Hexane/Isopropanol (Normal-phase)
Flow Rate0.5 - 2.0 mL/min
DetectionRefractive Index (RI), UV (after derivatization), or Mass Spectrometry (LC-MS)

Chiral Chromatography (GC and HPLC) for Enantiomeric Purity Assessment

Due to the presence of three chiral centers in this compound, it can exist as a mixture of eight possible stereoisomers (four pairs of enantiomers). The biological activity of pheromones is often highly dependent on their stereochemistry, making the assessment of enantiomeric purity crucial. Chiral chromatography, using either GC or HPLC with a chiral stationary phase (CSP), is the primary method for separating enantiomers. nih.govgcms.cz

In chiral GC, columns coated with modified cyclodextrins are commonly used to resolve the enantiomers of volatile compounds like secondary alcohols. For instance, a CycloSil-B capillary column has been successfully used for the chiral gas chromatographic-mass spectrometric (GC-MS) analysis of the four stereoisomers of a related weevil pheromone, 4-methyl-5-hydroxy-heptan-3-one. uni-lj.si Similar CSPs would be expected to resolve the enantiomers of this compound.

Chiral HPLC offers a wide range of chiral stationary phases that can be used for the enantiomeric separation of alcohols. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly versatile. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The choice of the mobile phase (normal-phase, reversed-phase, or polar organic) can significantly influence the separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including the determination of stereochemistry. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis for Hydroxyl and Methyl Branching

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of numerous non-equivalent protons and spin-spin coupling. The chemical shifts of the protons are influenced by their local electronic environment.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet.

Proton on the Hydroxyl-Bearing Carbon (H-2): This proton will appear as a multiplet due to coupling with the neighboring protons on C-1 and C-3. Its chemical shift is expected to be in the range of 3.5-4.0 ppm due to the deshielding effect of the adjacent oxygen atom.

Methyl Protons (-CH₃): The molecule contains four methyl groups. The methyl group at C-1 will appear as a doublet due to coupling with H-2. The two methyl groups at C-3 and C-5 will also be doublets, coupling with the protons at their respective positions. The terminal methyl group of the ethyl group at C-5 will appear as a triplet. The chemical shifts of these methyl groups will be in the upfield region of the spectrum (typically 0.8-1.2 ppm).

For diastereomers, the different spatial arrangements of the substituents will result in slightly different chemical shifts and coupling constants for the corresponding protons, allowing for their differentiation by high-field NMR.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a direct view of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

Carbon Bearing the Hydroxyl Group (C-2): This carbon is expected to be the most downfield of the sp³ hybridized carbons, with a chemical shift in the range of 65-75 ppm due to the electronegativity of the attached oxygen atom.

Methyl-Branched Carbons (C-3 and C-5): These methine carbons will have characteristic chemical shifts that can be predicted using empirical rules or calculated with specialized software.

Methyl Carbons: The four methyl carbons will appear in the upfield region of the spectrum (typically 10-25 ppm).

The ¹³C NMR chemical shifts are highly sensitive to the stereochemistry of the molecule. Diastereomers will exhibit distinct sets of signals for the carbons at and near the chiral centers. This allows for the differentiation of stereoisomers and the determination of their relative configurations, especially when combined with advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy).

Table 3: Predicted ¹³C NMR Chemical Shifts for a Stereoisomer of this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-1~23
C-2~68
C-3~35
C-4~45
C-5~30
C-6~29
C-7~11
C-3 Methyl~19
C-5 Methyl~20

Note: These are approximate values and can vary depending on the specific stereoisomer and experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for confirming the covalent framework of this compound. By spreading spectroscopic information across two frequency axes, 2D NMR resolves the signal overlap often present in complex one-dimensional (1D) spectra and reveals correlations between different nuclei. youtube.com

Correlation Spectroscopy (COSY) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal a network of cross-peaks that map the proton-proton adjacencies. For instance, the proton on the carbon bearing the hydroxyl group (H-2) would show a correlation to the proton at C-3 and the protons of the methyl group at C-1. Similarly, the proton at C-3 would show correlations to H-2, H-4, and the protons of the methyl group attached to C-3. This allows for the sequential "walking" through the carbon skeleton, confirming the connectivity of the proton spin systems.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.net Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. This technique is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For this compound, HSQC would show distinct cross-peaks for each C-H pair, such as C-2/H-2, C-3/H-3, C-5/H-5, and for each methyl and methylene (B1212753) group with its attached protons.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC technique detects longer-range correlations between protons and carbons, typically over two to four bonds. nist.gov This is particularly useful for identifying connections to quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for piecing together different molecular fragments. In the context of this compound, an HMBC spectrum would show correlations from the methyl protons at C-1 to the carbinol carbon C-2 and the methine carbon C-3. The protons of the methyl group on C-3 would show correlations to C-2, C-3, and C-4, thereby confirming the branching point.

The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, providing definitive confirmation of the molecule's constitution.

Table 1: Predicted ¹H and ¹³C NMR Correlations for this compound (Note: Chemical shifts are hypothetical and for illustrative purposes. Actual values may vary based on solvent and experimental conditions.)

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (CH₃)~1.15~23.0C-2, C-3
2 (CH-OH)~3.70~68.0C-1, C-3, C-4, 3-CH₃
3 (CH)~1.60~40.0C-1, C-2, C-4, C-5, 3-CH₃
3-CH₃~0.88~19.0C-2, C-3, C-4
4 (CH₂)~1.25, ~1.40~45.0C-2, C-3, C-5, C-6, 3-CH₃, 5-CH₃
5 (CH)~1.50~35.0C-3, C-4, C-6, C-7, 5-CH₃
5-CH₃~0.85~20.0C-4, C-5, C-6
6 (CH₂)~1.30~29.0C-4, C-5, C-7, 5-CH₃
7 (CH₃)~0.90~14.0C-5, C-6

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

For this compound (C₉H₂₀O), the molecular weight is 144.25 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 144.

The fragmentation pattern provides valuable structural information. Alcohols often undergo characteristic fragmentation pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is common. For this compound, this would lead to the loss of a methyl group (CH₃•) to form a stable oxonium ion at m/z = 129, or the loss of a hexyl radical (C₆H₁₃•) to produce a prominent peak at m/z = 45 ([CH₃CH=OH]⁺).

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a frequent fragmentation pathway for alcohols, which would yield a peak at m/z = 126 (M-18).

Further fragmentation of the hydrocarbon chain would resemble that of the parent alkane, 3,5-dimethylheptane. This would involve the cleavage at the branched points, leading to the loss of ethyl (C₂H₅•) and propyl (C₃H₇•) radicals, resulting in characteristic peaks in the lower mass region of the spectrum.

Other Spectroscopic Techniques for Characterization (e.g., Infrared Spectroscopy, Optical Rotation for Chiral Analysis)

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be dominated by two key features:

A strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadening is due to hydrogen bonding.

Strong absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the aliphatic (alkane) parts of the molecule.

An absorption in the 1050-1150 cm⁻¹ range, indicative of the C-O stretching vibration of a secondary alcohol.

Optical Rotation for Chiral Analysis : this compound possesses three stereocenters (at C-2, C-3, and C-5), making it a chiral molecule that can exist as multiple stereoisomers. nih.gov Chiral molecules have the ability to rotate the plane of plane-polarized light. This property, known as optical activity, is measured using a polarimeter.

Each enantiomer of a chiral compound will rotate plane-polarized light to an equal but opposite degree. A solution of a pure enantiomer will have a specific rotation value, [α], which is a characteristic physical constant for that compound under defined conditions (e.g., temperature, wavelength of light, solvent, and concentration). A racemic mixture, containing equal amounts of both enantiomers, will show no optical rotation. Measuring the optical rotation is essential for determining the enantiomeric purity of a sample of a specific stereoisomer of this compound.

Computational and Theoretical Investigations of 3,5 Dimethylheptan 2 Ol

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic nature of 3,5-dimethylheptan-2-ol. scienceopen.com By solving approximations of the Schrödinger equation, these methods can model the electron distribution within the molecule, which in turn dictates its structure, stability, and reactivity. scienceopen.comresearchgate.net

Electronic Structure: Calculations can determine the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. For an alcohol like this compound, the HOMO is typically localized on the oxygen atom of the hydroxyl group, indicating this is the most likely site for electrophilic attack.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include the Mulliken effective charges on atoms, which for this compound would show a partial negative charge on the oxygen and partial positive charges on the adjacent carbon and hydrogen, highlighting the polar nature of the O-H bond. researchgate.net The molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electron-rich regions (in red) susceptible to electrophilic attack and electron-poor regions (in blue) prone to nucleophilic attack. researchgate.net

Spectroscopic Properties: Quantum chemical calculations are also employed to predict spectroscopic data. For instance, by calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which can then be compared with experimental data to confirm the structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding of each nucleus. These predictions are invaluable for structural elucidation and for interpreting experimental spectra.

A summary of predictable properties for this compound using quantum chemical methods is presented below.

Property Description Predicted Information for this compound
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals.Indicates reactivity, with the HOMO localized on the oxygen atom.
Mulliken Charges Distribution of electron charge among the atoms.Shows partial negative charge on oxygen and partial positive charges on adjacent carbon and hydrogen.
Molecular Electrostatic Potential (MEP) 3D visualization of the charge distribution.Identifies nucleophilic (oxygen) and electrophilic sites.
Vibrational Frequencies Frequencies of molecular vibrations.Predicts the theoretical IR spectrum, including characteristic O-H and C-H stretching frequencies.
NMR Chemical Shifts Magnetic shielding of atomic nuclei.Predicts ¹H and ¹³C NMR spectra, aiding in the assignment of peaks to specific atoms.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Due to the presence of multiple single bonds, this compound can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations, as these will be the most populated at equilibrium and will largely determine the molecule's physical and chemical properties.

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its geometry. It is computationally less expensive than quantum mechanics, making it suitable for scanning the large conformational space of a flexible molecule like this compound. By systematically rotating the rotatable bonds (C-C and C-O), a potential energy surface can be generated, and the energy minima corresponding to stable conformers can be located. For this compound, key rotations would be around the C2-C3, C3-C4, C4-C5, and C5-C6 bonds. The relative energies of the different staggered and eclipsed conformations, as well as the influence of the methyl and hydroxyl groups on steric hindrance, would be evaluated.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. semanticscholar.org This approach provides insight into the dynamic behavior of this compound, including the rates of interconversion between different conformers. An MD simulation can reveal how the molecule flexes and folds, and how it interacts with solvent molecules. For example, a simulation in water would show the formation of hydrogen bonds between the hydroxyl group of the alcohol and surrounding water molecules, influencing its solubility and conformational preferences.

Method Application to this compound Information Gained
Molecular Mechanics (MM) Systematic search of the conformational space by rotating single bonds.Identification of low-energy conformers, relative stabilities, and steric interactions.
Molecular Dynamics (MD) Simulation of the movement of atoms over time in a defined environment (e.g., in a solvent).Understanding of molecular flexibility, rates of conformational change, and intermolecular interactions like hydrogen bonding.

Theoretical Studies of Reaction Mechanisms and Stereochemical Outcomes

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. mdpi.com For this compound, this could involve studying reactions such as dehydration, oxidation, or esterification.

By mapping the potential energy surface of a reaction, theoretical chemists can identify the structures of reactants, products, and any intermediates. Crucially, they can also locate the transition state (TS) – the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. nih.gov

For example, in the acid-catalyzed dehydration of this compound, calculations could compare the energy barriers for different pathways, such as E1 and E2 mechanisms, and predict the major and minor alkene products (e.g., 3,5-dimethylhept-2-ene vs. 3,5-dimethylhept-1-ene).

Furthermore, this compound has three stereocenters (at carbons 2, 3, and 5), meaning it can exist as multiple stereoisomers. nih.gov Theoretical studies can be used to predict the stereochemical outcome of reactions. For instance, in the oxidation of the secondary alcohol to a ketone (3,5-dimethylheptan-2-one), the stereocenter at C2 is destroyed. However, if a chiral reducing agent were used to convert the ketone back to the alcohol, computational models could predict which stereoisomer of the alcohol would be preferentially formed by calculating the transition state energies for the attack of the reducing agent on each face of the ketone.

Development of Quantitative Structure-Property Relationships (QSPR) for Branched Alcohols

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. semanticscholar.orgresearchgate.net The goal is to develop mathematical equations that can predict the properties of new or untested compounds based solely on their molecular structure. researchgate.netnih.gov

For a class of compounds like branched alcohols, a QSPR study would involve a "training set" of alcohols with known experimental properties (e.g., boiling point, viscosity, water solubility). nih.govchem-soc.si For each molecule in the set, a series of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D graph of the molecule, describing its size, shape, and branching (e.g., Wiener index, Randić connectivity index). researchgate.netchem-soc.si

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume). chem-soc.si

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, polarizability). chem-soc.si

Using statistical methods like multiple linear regression, a model is built that links a set of descriptors to the property of interest. nih.govnih.gov For this compound, its calculated descriptors could be input into such a model to predict its boiling point or other properties. The branching in its structure would be captured by the topological indices, which are known to be significant for predicting properties of alcohols. chem-soc.si

Below is a table of representative molecular descriptors that could be calculated for this compound and used in a QSPR model.

Descriptor Type Descriptor Name Description Relevance to Branched Alcohols
Topological Wiener Index (W)Sum of distances between all pairs of non-hydrogen atoms.Relates to molecular size and branching; lower values for more compact molecules generally correlate with lower boiling points. researchgate.net
Topological Randić Connectivity Index (¹χ)Reflects the degree of branching in the carbon skeleton.Crucial for differentiating between isomers; higher branching often leads to lower boiling points. researchgate.netchem-soc.si
Geometrical Molecular Surface AreaThe total surface area of the molecule.Influences intermolecular interactions; larger surface area can lead to stronger van der Waals forces. chem-soc.si
Physicochemical Log P (Octanol-Water Partition Coefficient)A measure of a compound's hydrophobicity.Important for predicting solubility and biological interactions. nih.govnih.gov
Electronic PolarizabilityThe ease with which the electron cloud can be distorted by an electric field.Relates to the strength of dispersion forces between molecules. chem-soc.si

These QSPR models are valuable in materials science and environmental chemistry for screening large numbers of compounds and prioritizing those with desirable properties for experimental investigation, without the need to synthesize and test each one. researchgate.net

Mechanisms of Biological Interactions and Biotransformation of 3,5 Dimethylheptan 2 Ol in Non Human Systems

Molecular Mechanisms of Biological Activity

The biological effects of 3,5-Dimethylheptan-2-ol at the molecular level are presumed to be governed by its physicochemical properties, characteristic of a branched-chain aliphatic alcohol.

The primary mechanism of toxicity for many simple, non-reactive organic chemicals like aliphatic alcohols is non-polar narcosis. This process does not involve specific chemical reactions but is driven by the partitioning of the molecule into the lipid bilayer of cell membranes. The presence of these foreign molecules disrupts the structure and function of the membrane.

For aliphatic alcohols, their ability to induce narcosis is strongly correlated with their hydrophobicity, often quantified by the octanol-water partition coefficient (Kow). The potency of narcosis tends to increase with the length of the carbon chain up to a certain point, a phenomenon known as the "cutoff effect". This is because longer chains lead to greater partitioning into the lipid membrane. nih.gov The branched structure of this compound influences its partitioning behavior and, consequently, its narcotic potential.

The interaction of alcohols with lipid bilayers involves the insertion of the hydrophobic alkyl chain into the membrane core, while the more polar hydroxyl group is positioned near the lipid headgroups at the membrane-water interface. nih.govnih.gov This intercalation disrupts the ordered packing of the lipid acyl chains, leading to changes in membrane fluidity, thickness, and permeability. nih.gov These alterations can, in turn, affect the function of membrane-embedded proteins, such as ion channels and receptors. While specific studies on this compound are not available, research on other alcohols has demonstrated these general principles of membrane interaction. nih.govnih.gov

Table 1: General Effects of Aliphatic Alcohols on Lipid Bilayer Properties

Property General Effect of Alcohol Intercalation Reference
Membrane Fluidity Increased disorder of lipid acyl chains nih.gov
Membrane Thickness Can decrease due to lipid disorder nih.gov
Permeability May increase to ions and small molecules nih.gov

Alcohols can act as both substrates and inhibitors for various enzymes. As a substrate, this compound could potentially be metabolized by alcohol dehydrogenases (ADHs) and cytochrome P450 monooxygenases. These enzyme systems are responsible for the oxidation of a wide range of alcohols. The initial oxidation product would likely be the corresponding ketone, 3,5-dimethylheptan-2-one.

Conversely, this compound could act as an inhibitor of certain enzymes. For instance, alcohols can competitively inhibit enzymes that have other alcohols as their natural substrates. gusc.lv Non-competitive inhibition is also possible, where the alcohol binds to a site other than the active site, altering the enzyme's conformation and reducing its activity. The branched structure of this compound may influence its binding affinity to enzyme active sites, potentially making it a more or less effective inhibitor compared to linear alcohols of similar size. For example, some branched-chain formamides, which are analogs of aldehyde substrates, have been shown to be effective inhibitors of alcohol dehydrogenases. researchgate.net

The introduction of this compound into cellular systems could perturb metabolic pathways. For example, its metabolism could consume cellular redox cofactors like NAD+, potentially impacting other metabolic processes that rely on these cofactors. Furthermore, if it or its metabolites inhibit key enzymes, this could lead to the accumulation of upstream substrates and a deficiency of downstream products.

While specific structure-activity relationship (SAR) studies for this compound are not available, general principles for aliphatic alcohols can be applied. SAR studies for alcohols often reveal a strong correlation between their biological activity and their physicochemical properties, such as lipophilicity (log Kow), water solubility, and molecular size. nih.govuky.edunih.govresearchgate.netsemanticscholar.org

For non-polar narcosis, a key SAR finding is that the toxic potency of aliphatic alcohols increases with increasing chain length and, consequently, increasing lipophilicity. nih.govuky.edu This is because more lipophilic molecules more readily partition into biological membranes. Branching in the carbon chain, as seen in this compound, can affect this relationship. Branching can reduce the effective length of the molecule and may decrease its lipophilicity compared to a linear isomer, potentially leading to lower narcotic potency. However, branching can also influence how the molecule fits into hydrophobic pockets of proteins or disrupts lipid packing in membranes.

Table 2: Predicted Physicochemical Properties and their General Influence on Biological Activity

Property Value for this compound (Predicted) General Influence on Biological Activity
Molecular Weight 144.26 g/mol Influences transport and diffusion
LogP (Octanol-Water Partition Coefficient) ~3.0 Correlates with membrane partitioning and narcotic potency

Note: The LogP value is an estimate for a similar C9 alcohol and is for illustrative purposes.

Microbial and Environmental Biotransformation Pathways

The fate of this compound in the environment is largely determined by microbial biotransformation processes.

In both aquatic and terrestrial environments, the primary mechanism for the breakdown of such compounds is microbial degradation. researchgate.net The rate and extent of biodegradation are influenced by several factors, including the structure of the chemical, the presence of adapted microbial communities, and environmental conditions such as temperature, pH, and nutrient availability.

The presence of branching in the alkyl chain of this compound is expected to influence its biodegradability. While many microorganisms can readily degrade linear alkanes and alcohols, branching can hinder enzymatic attack and slow the rate of degradation. nih.gov Specifically, the methyl groups at positions 3 and 5 may present steric hindrance to the enzymes involved in the initial oxidation steps. Some studies have shown that terminal branching, in particular, can significantly inhibit biodegradation. nih.gov

The initial step in the aerobic microbial degradation of an alcohol like this compound is typically oxidation of the hydroxyl group to a carbonyl group, which would form 3,5-dimethylheptan-2-one. This reaction is generally catalyzed by an alcohol dehydrogenase.

Following the initial oxidation, further degradation would likely proceed through pathways analogous to those for branched-chain alkanes. This could involve further oxidation to a carboxylic acid, followed by β-oxidation. However, the branching in the carbon chain can complicate the β-oxidation process. The methyl groups may require alternative enzymatic pathways for their removal or may lead to the accumulation of recalcitrant metabolites.

Based on studies of other branched-chain alcohols and alkanes, potential degradation products of this compound could include:

3,5-Dimethylheptan-2-one: The initial oxidation product.

Carboxylic acids: Resulting from further oxidation of the ketone or through other oxidative pathways.

Shorter-chain branched alcohols and acids: Formed through the cleavage of the carbon chain.

The complete mineralization of this compound to carbon dioxide and water would depend on the ability of the microbial community to overcome the challenges posed by its branched structure. It is also possible that some of the intermediate metabolites may be more persistent in the environment than the parent compound. Studies on analogous C9 alcohols indicate that they can be biodegraded, although the rates and pathways can vary depending on the specific structure and the microbial consortia present.

Table 3: Potential Microbial Degradation Pathway of this compound

Step Reaction Potential Product(s)
1 Oxidation of the alcohol group 3,5-Dimethylheptan-2-one
2 Further oxidation Branched-chain carboxylic acids
3 Chain cleavage (e.g., via β-oxidation) Shorter-chain branched acids and alcohols

Enzymatic Biotransformations by Specific Microorganisms (e.g., oxidation, reduction)

The enzymatic biotransformation of this compound in non-human systems, particularly by microorganisms, represents a key area of metabolic study. While direct research on this specific compound is not extensively documented, a comprehensive understanding can be extrapolated from studies on structurally similar long-chain and branched-chain secondary alcohols. Microorganisms, including a diverse range of bacteria, yeasts, and fungi, possess a variety of oxidoreductase enzymes capable of catalyzing the transformation of such alcohols.

The primary enzymatic reactions involved in the biotransformation of a secondary alcohol like this compound are oxidation and, in some cases, reduction. These processes are crucial for microbial metabolism, either as a means of detoxification or as a step in utilizing the compound as a carbon source.

Oxidation of this compound

The most probable and widely documented biotransformation for secondary alcohols is their oxidation to the corresponding ketone. In the case of this compound, this reaction would yield 3,5-dimethylheptan-2-one. This conversion is typically catalyzed by alcohol dehydrogenases (ADHs) or alcohol oxidases.

Alcohol Dehydrogenases (ADHs): These enzymes are prevalent in a vast array of microorganisms and facilitate the reversible oxidation of alcohols to aldehydes or ketones, utilizing a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) as the electron acceptor. The general mechanism for the ADH-catalyzed oxidation of this compound is as follows:

this compound + NAD(P)⁺ ⇌ 3,5-Dimethylheptan-2-one + NAD(P)H + H⁺

Several microbial genera are known for their robust ADH activity towards secondary alcohols. For instance, species of Corynebacterium, Pseudomonas, and various methylotrophic bacteria have demonstrated the ability to oxidize secondary alcohols. Methane- and methanol-utilizing microbes have been shown to oxidize a range of secondary alcohols to their corresponding methyl ketones, with the activity being dependent on a nicotinamide adenine dinucleotide cofactor nih.gov.

Alcohol Oxidases: These enzymes catalyze the oxidation of alcohols using molecular oxygen as the electron acceptor, producing the corresponding carbonyl compound and hydrogen peroxide. The reaction can be represented as:

this compound + O₂ → 3,5-Dimethylheptan-2-one + H₂O₂

While less common than ADHs for this type of transformation, alcohol oxidases are found in various fungi and yeasts and are noted for their broad substrate specificity.

Reduction of the Carbonyl Group

The reverse reaction, the reduction of a ketone to a secondary alcohol, is also a common microbial biotransformation. If 3,5-dimethylheptan-2-one were present or formed, microorganisms could enzymatically reduce it back to this compound. This reduction is also typically catalyzed by ADHs, but in this case, the enzyme would utilize a reduced cofactor (NADH or NADPH) as the electron donor. This process is often highly stereoselective, leading to the preferential formation of one enantiomer of the alcohol.

Microorganisms with Potential for Biotransformation

Based on existing literature, several microorganisms can be considered as potential candidates for the biotransformation of this compound.

Corynebacterium species: These bacteria are well-known for their ability to oxidize a variety of secondary alcohols.

Pseudomonas species: Various strains of Pseudomonas are capable of metabolizing aliphatic hydrocarbons and alcohols.

Yeasts (Saccharomyces cerevisiae, Candida species): Yeasts are a rich source of oxidoreductases and have been utilized in the oxidation of a wide range of alcohols. Baker's yeast (Saccharomyces cerevisiae), for example, can oxidize 2-heptanol (B47269) mdpi.com.

Fungi: Filamentous fungi are known to produce a diverse array of volatile organic compounds, including branched-chain alcohols from C6 to C9, indicating a metabolic capacity for such molecules nih.gov.

The efficiency and products of these biotransformations can be influenced by several factors, including the specific microbial strain, culture conditions (pH, temperature, aeration), and the presence of other carbon sources.

The following interactive data table summarizes the potential enzymatic biotransformations of this compound by specific microorganisms based on analogous reactions reported in the scientific literature.

SubstrateMicroorganism (Genus/Species)Enzyme ClassPrimary TransformationProduct
This compoundCorynebacteriumAlcohol DehydrogenaseOxidation3,5-Dimethylheptan-2-one
This compoundPseudomonasAlcohol DehydrogenaseOxidation3,5-Dimethylheptan-2-one
This compoundSaccharomycesAlcohol DehydrogenaseOxidation3,5-Dimethylheptan-2-one
This compoundMethylotrophic BacteriaAlcohol DehydrogenaseOxidation3,5-Dimethylheptan-2-one
3,5-Dimethylheptan-2-oneSaccharomycesAlcohol DehydrogenaseReductionThis compound
3,5-Dimethylheptan-2-oneVarious FungiAlcohol DehydrogenaseReductionThis compound

Further research involving incubation of this compound with specific microbial cultures and subsequent analysis of the metabolites would be necessary to definitively identify the enzymatic pathways and resulting products.

Advanced Applications and Utilization of 3,5 Dimethylheptan 2 Ol in Chemical Synthesis and Materials Science Excluding Direct Human Therapeutic Use

Role as a Chiral Building Block in the Synthesis of Complex Molecules

Chiral alcohols are fundamental components in the stereoselective synthesis of a wide array of complex organic molecules. mdpi.com The presence of one or more stereocenters in these building blocks allows for the construction of target molecules with specific three-dimensional arrangements, which is crucial for their biological activity and material properties.

The synthesis of natural products often requires the use of chiral building blocks to achieve the desired stereochemistry of the final molecule. nih.gov Chiral secondary alcohols, such as 3,5-dimethylheptan-2-ol, can serve as starting materials or key intermediates in the multi-step synthesis of these complex targets. The hydroxyl group provides a reactive handle for a variety of chemical transformations, while the inherent chirality of the molecule can direct the stereochemical outcome of subsequent reactions.

For instance, chiral alcohols are employed in the synthesis of pheromones, macrolides, and other biologically active natural products. The specific arrangement of the methyl groups in this compound could be envisioned as a key structural element in the synthesis of certain insect pheromones or other natural products possessing a similar branched alkyl chain. The stereoselective synthesis of such molecules often relies on the coupling of several chiral fragments, and a molecule like this compound could potentially serve as one of these fragments.

Property Value
Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
Stereocenters 3
Isomers 8 stereoisomers

Table 1: Properties of this compound

The principles of chirality are also of paramount importance in the fields of specialty chemicals, agrochemicals, and fragrances. mdpi.comnih.gov The biological activity of many agrochemicals, such as insecticides and herbicides, is often dependent on a specific stereoisomer. nih.gov The use of chiral building blocks in their synthesis can lead to more potent and selective products with reduced environmental impact. nih.gov While no specific examples detailing the use of this compound in agrochemical synthesis are available, its structure is analogous to other chiral alcohols used in this field.

In the fragrance industry, the odor profile of a molecule is highly dependent on its stereochemistry. leffingwell.comscribd.comscentjourner.com Different enantiomers of a chiral molecule can have distinct smells, or one enantiomer may be odorless while the other is fragrant. leffingwell.com Branched-chain alcohols and their esters are a known class of fragrance ingredients. Although the direct use of this compound as a fragrance component is not documented, its structural similarity to other C9 alcohols suggests it could be a precursor to new fragrance molecules with unique scent characteristics. The synthesis of fragrance compounds often involves the esterification of a chiral alcohol, and this compound could be a substrate for creating a library of new ester-based fragrances. odinity.com

Compound Class Application Example Potential Role of this compound
AgrochemicalsSynthesis of stereospecific pesticidesChiral precursor to introduce specific stereochemistry
FragrancesCreation of novel scentsStarting material for chiral fragrance esters
Specialty ChemicalsProduction of enantiopure solvents or additivesChiral auxiliary or building block

Table 2: Potential Applications of this compound in Various Chemical Industries

Research Applications in Polymer Chemistry or Advanced Materials Science

The incorporation of branched structures into polymer chains can significantly influence the material's properties. wikipedia.org Branching can affect characteristics such as crystallinity, solubility, and rheological behavior. mdpi.com Chiral monomers can also be used to create polymers with unique optical properties or for applications in chiral separations.

Branched-chain alcohols can be used as chain transfer agents in radical polymerization, which can introduce branching into the polymer structure. researchgate.net They can also be incorporated as monomers or as modifying agents for existing polymers. For example, the hydroxyl group of this compound could be used to initiate the polymerization of cyclic esters, leading to the formation of biodegradable polyesters with a chiral end-group.

Conclusions and Future Research Directions

Summary of Key Research Findings and Contributions

Current publicly available research provides foundational information for 3,5-Dimethylheptan-2-ol, primarily through chemical databases. The key established findings are its fundamental molecular and physical properties. nih.govnih.gov Its IUPAC name, molecular formula (C9H20O), and molecular weight (144.25 g/mol ) are well-defined. nih.govnih.gov These databases also provide computed properties such as its XLogP3 value, which indicates its lipophilicity, and its topological polar surface area. nih.govnih.gov

The primary contribution of the existing data is the definitive identification and basic characterization of this specific isomer of dimethylheptanol. This allows for its distinction from other C9 alcohols and provides a basis for theoretical and comparative studies.

Identification of Unexplored Research Avenues and Methodological Challenges

The current body of knowledge on this compound is largely confined to its basic chemical identity, leaving a vast landscape of unexplored research avenues. There is a notable absence of published experimental data on its synthesis, spectroscopic characterization, chemical reactivity, biological activity, and potential industrial applications.

Unexplored Research Avenues:

Stereoselective Synthesis: The molecule possesses multiple chiral centers, leading to the possibility of several stereoisomers. nih.gov Developing stereoselective synthetic routes to obtain enantiomerically pure forms of this compound is a significant area for investigation.

Detailed Spectroscopic Analysis: While the molecular structure is known, a comprehensive analysis using modern spectroscopic techniques such as advanced 1H and 13C NMR, mass spectrometry, and infrared spectroscopy has not been reported. Such data would be invaluable for its unambiguous identification in complex mixtures.

Chemical Reactivity Studies: A thorough investigation of its reactivity in fundamental organic reactions, including oxidation, dehydration, and esterification, would provide a deeper understanding of its chemical behavior.

Biological Activity Screening: The structural similarity of this compound to other bioactive branched-chain alcohols suggests potential for biological activity. Screening for antimicrobial, antifungal, or pheromonal properties could reveal novel applications.

Industrial Applications: Exploring its potential as a solvent, surfactant precursor, or specialty chemical intermediate in various industries remains an open field.

Methodological Challenges:

Synthesis and Purification: The synthesis of specific isomers of branched-chain alcohols can be challenging, often requiring multi-step procedures and careful purification to separate diastereomers.

Analytical Separation: The separation and quantification of this compound from isomeric impurities or within complex matrices may require the development of optimized chromatographic methods.

Lack of Commercial Standards: The limited commercial availability of this compound standards hinders research efforts that require a well-characterized reference material.

Prospective Impact on Related Fields of Study in Organic Chemistry and Biochemistry

Further research into this compound holds the potential to impact several related fields:

Organic Chemistry: The development of novel synthetic strategies for this and other complex branched-chain alcohols could advance the field of stereoselective synthesis. Understanding its specific reactivity will contribute to the broader knowledge of structure-reactivity relationships in organic chemistry.

Biochemistry: Should this compound be identified as a naturally occurring compound, for instance as a pheromone or a metabolic byproduct, it would open new avenues in chemical ecology and metabolic research. Investigating its interaction with biological systems could provide insights into the mechanisms of action of lipophilic molecules.

Industrial Chemistry: The discovery of unique properties could lead to the development of new products, such as specialized solvents, lubricants, or surfactants, contributing to innovation in the chemical industry.

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